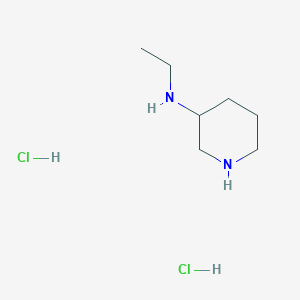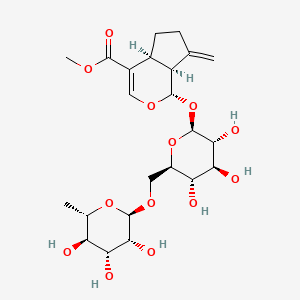
Jioglutoside B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jioglutoside B is a natural compound isolated from the plant Rehmannia glutinosa, commonly known as Chinese foxglove. It is a white crystalline powder that is soluble in methanol, ethanol, and dimethyl sulfoxide. The molecular formula of this compound is C23H34O13, and it has a molecular weight of 518.51 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Jioglutoside B can be synthesized through various chemical reactions involving its precursor compounds. The synthetic routes typically involve glycosylation reactions where sugar moieties are attached to the core structure of the compound. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the roots of Rehmannia glutinosa. The extraction process includes steps such as drying, grinding, and solvent extraction using organic solvents like methanol or ethanol. The extracted compound is then purified through techniques like chromatography to obtain this compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Jioglutoside B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties .
Applications De Recherche Scientifique
Jioglutoside B has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of glycosides.
Biology: Investigated for its role in plant metabolism and its effects on various biological processes.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
Jioglutoside B exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and receptors in the body, leading to the modulation of biochemical pathways. For example, it has been shown to inhibit certain inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Jioglutoside B is part of a class of compounds known as iridoid glycosides. Similar compounds include:
Catalpol: Another iridoid glycoside found in Rehmannia glutinosa with similar anti-inflammatory and neuroprotective properties.
Aucubin: Found in various plants, known for its hepatoprotective and anti-inflammatory effects.
Loganin: Present in plants like Cornus officinalis, with antioxidant and neuroprotective properties.
This compound is unique due to its specific glycosylation pattern and the presence of certain functional groups that confer distinct biological activities .
Propriétés
Formule moléculaire |
C23H34O13 |
|---|---|
Poids moléculaire |
518.5 g/mol |
Nom IUPAC |
methyl (1S,4aS,7aS)-7-methylidene-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C23H34O13/c1-8-4-5-10-11(20(30)31-3)6-32-21(13(8)10)36-23-19(29)17(27)15(25)12(35-23)7-33-22-18(28)16(26)14(24)9(2)34-22/h6,9-10,12-19,21-29H,1,4-5,7H2,2-3H3/t9-,10+,12+,13+,14-,15+,16+,17-,18+,19+,21-,22+,23-/m0/s1 |
Clé InChI |
LOPVRRKXBOZTKE-AYDBLEMKSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4[C@H](CCC4=C)C(=CO3)C(=O)OC)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C4C(CCC4=C)C(=CO3)C(=O)OC)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


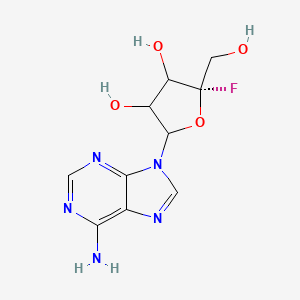
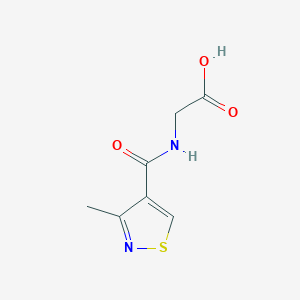
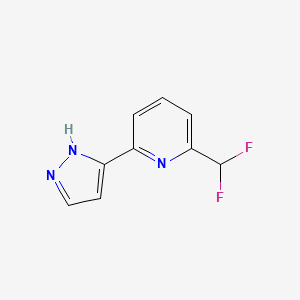
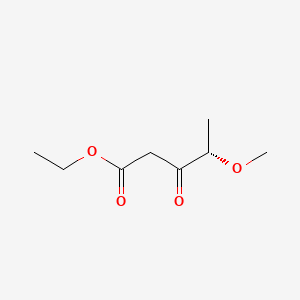

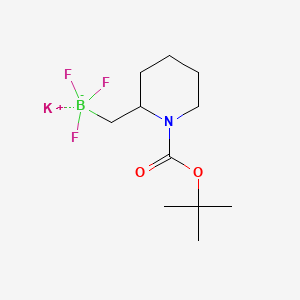
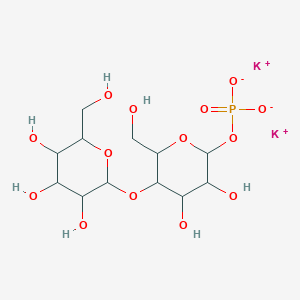
![13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B14771728.png)
![(S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B14771737.png)
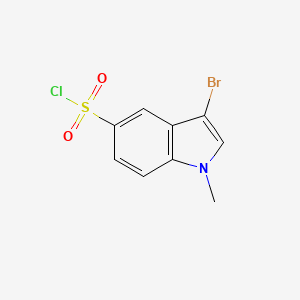
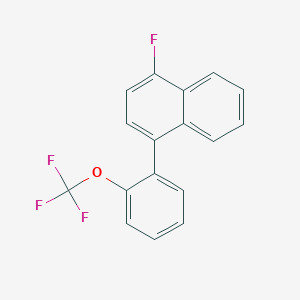
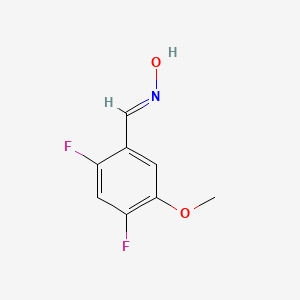
![3-[[6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]propanamide](/img/structure/B14771750.png)
